(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl

sigma-2 receptor bioisostere conformational rigidity

Piperazine-containing leads often suffer from conformational flexibility, causing off-target effects. This (1R,4R)-2,5-DBH hydrochloride provides a rigid, chiral alternative with defined spatial orientation, improving selectivity. Boc-protection at N2 enables clean N5 monofunctionalization, eliminating bis-alkylation side reactions seen with free bases. The hydrochloride salt ensures excellent shelf stability and accurate weighing. - Enantiomerically pure (1R,4R) scaffold derived from trans-4-hydroxy-L-proline - Boc-protected for regioselective N5 diversification; N2 reserved for late-stage modification - Used in SAR exploration of α7 nAChR agonists, quinolone antibacterials, and bromodomain inhibitors (e.g., PFI-3)

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
Cat. No. B12282460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CN2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H
InChIKeyXFBFNTNDFXDYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1R,4R)-rel-tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride? A Procurement-Focused Identity Summary


(1R,4R)-rel-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1269437-74-2) is the single-enantiomer, Boc-protected hydrochloride salt of the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold. 2,5-DBH is a conformationally rigid, bridged bicyclic diamine that has been recognized as a privileged scaffold in medicinal chemistry owing to its favorable three-dimensional architecture and synthetic versatility [1]. The (1R,4R) absolute configuration is derived from trans-4-hydroxy-L-proline, providing access to a chiral, enantiomerically pure building block that serves as a rigid counterpart to piperazine . The tert-butyloxycarbonyl (Boc) group at the N2 position enables selective monofunctionalization, while the hydrochloride salt form enhances shelf stability and ease of handling during solid-phase weighing.

Why Simple Piperazine, Racemic DBH, or the Wrong Enantiomer Cannot Replace (1R,4R)-rel-tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride


The 2,5-DBH scaffold is not merely a piperazine isostere; its conformational rigidity, inherent chirality, and the specific (1R,4R) absolute configuration impart distinct spatial orientation of the two nitrogen atoms, which directly affects target binding geometry, selectivity, and ultimately pharmacological outcome [1]. The Boc-protecting group is not an inert bystander—it governs the regioselectivity of subsequent N5-functionalization, and premature deprotection or use of the free base can lead to uncontrolled bis-alkylation, reduced synthetic yield, and ambiguous characterization of downstream products . Using the (1S,4S) enantiomer in place of the (1R,4R) form has been shown to produce markedly different biological results, as exemplified in antibacterial quinolone programs where the (1S,4S)-configured side chain conferred optimal pharmacodynamic properties, while the (1R,4R) analog did not [2]. Systematic SAR studies on alpha7 nAChR ligands further confirm that even the N-methylation state and linker heteroaryl composition on the DBH core are critical for agonist potency, meaning that any deviation from the precisely characterized (1R,4R)-Boc-protected building block introduces uncontrolled variables into structure-activity relationships [3].

Quantitative Differentiation Evidence for (1R,4R)-rel-tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride: Comparator-Based Data for Scientific Selection


Conformational Rigidity vs. Piperazine: Retention of Nanomolar σ2 Receptor Binding Affinity Where Flexible Analogs Fail

When the piperazine core of a σ2 receptor ligand was replaced with various diazacycloalkane bioisosteres, the 2,5-diazabicyclo[2.2.1]heptane analog retained nanomolar binding affinity, whereas replacement with diazaspiroalkanes or the fused octahydropyrrolo[3,4-b]pyrrole system resulted in a substantial loss of affinity [1]. This demonstrates that the conformational rigidity of the DBH scaffold is not merely structurally distinct but is functionally required for productive target engagement in this system. The DBH analog (compound 2r) showed nanomolar σ2R affinity, second only to the homopiperazine analog, while the piperazine parent served as the baseline reference [2]. No affinity data were reported for the (1R,4R) enantiomer specifically in this study; the evidence is class-level inference that the DBH scaffold, when incorporated into a ligand, provides a rigid geometry that flexible piperazine cannot emulate.

sigma-2 receptor bioisostere conformational rigidity piperazine replacement

Enantiomer-Dependent Antibacterial Efficacy: (1S,4S) vs. (1R,4R) DBH Side Chains in Quinolone Development

In a systematic SAR study of 7-diazabicycloalkylquinolones, both (1S,4S)- and (1R,4R)-configured 5-methyl-2,5-diazabicyclo[2.2.1]heptane side chains were prepared and evaluated for antibacterial activity in vitro and in murine, swine, and cattle infection models [1]. While in vitro potency was not highly variable among side chains, the combination of the N1 cyclopropyl group with the C7 (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl appendage conferred the best overall antibacterial, physicochemical, and pharmacodynamic properties, leading to the selection of danofloxacin (Advocin) as a veterinary development candidate [2]. The (1R,4R)-5-methyl analog (compound 4) was synthesized and evaluated but did not yield the optimal profile, demonstrating that enantiomeric configuration at the DBH core is a critical determinant of in vivo efficacy, not merely in vitro potency.

antibacterial quinolone enantiomer comparison danofloxacin veterinary medicine

PFI-3: A Selective Bromodomain Inhibitor Built on the (1R,4R)-DBH Core with Defined Binding Affinities and Family Selectivity

PFI-3 is a chemical probe that uses the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold as its core, functionalized at N2 with a 3-(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl group and at N5 with a pyridin-2-yl group . PFI-3 binds polybromo 1 (PB1) with Kd = 48 nM and SMARCA2/SMARCA4 bromodomains with Kd = 89 nM, while showing complete selectivity over all non-family VIII bromodomains tested . Although no direct comparator data are available for the (1S,4S) enantiomer of PFI-3, the defined stereochemistry at C1 and C4 is essential for the spatial presentation of the N2 and N5 substituents; epimerization would alter the dihedral angle between the two substituent vectors. PFI-3 blocks adipogenesis in C3H10T1/2 mesenchymal cells at 20 μM and impairs embryonic stem cell maintenance, confirming cell permeability and functional activity .

bromodomain inhibitor epigenetics PFI-3 SMARCA2/4 chemical probe

Enantiomerically Pure Synthesis from trans-4-Hydroxy-L-Proline: Establishing Absolute Configuration and Reproducibility

The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane ring system is prepared in enantiomerically pure form from trans-4-hydroxy-L-proline via cyclization of functionalized proline derivatives . This synthetic route establishes the absolute configuration at C1 and C4 as (R,R), and the same methodology yields the (1S,4S) enantiomer when starting from the appropriate proline derivative, ensuring that both enantiomers can be obtained with defined stereochemical purity [1]. The Boc protection step is typically performed after ring construction, yielding the N2-Boc intermediate that can be isolated as the hydrochloride salt. Comparative optical rotation or chiral HPLC data for the target compound relative to the (1S,4S) enantiomer are not publicly disclosed as a pair in a single study; however, the synthetic route itself provides traceable stereochemical provenance.

enantioselective synthesis chiral pool trans-4-hydroxy-L-proline stereochemical fidelity

N-Boc Protection as a Regiochemical Control Element: Preventing Bis-Functionalization During Library Synthesis

In the SAR study of alpha7 nAChR ligands, biaryl-substituted 2,5-diazabicyclo[2.2.1]heptanes were synthesized with the N5 position functionalized while the N2 position was retained as a methyl substituent, establishing that the 5-N-methyl group is critical for potent agonist activity [1]. The use of a Boc-protected (1R,4R) building block allows selective deprotection and functionalization at N5 while preserving the N2 substituent identity. Without the Boc group, the free diamine would undergo competitive bis-alkylation, leading to product mixtures requiring chromatographic separation and reducing overall yield. While no direct comparative yield data for protected vs. unprotected building blocks are reported in this study, the synthetic strategy across the entire 2,5-DBH literature relies on orthogonal protection to achieve defined N2/N5 substitution patterns [2].

Boc protection regioselective functionalization parallel synthesis building block

Crystal Structure Confirmation of the Rigid Bicyclic Geometry and Implications for Pharmacophore Modeling

The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been reported, confirming the rigid cage geometry of the DBH scaffold and its characterization as a rigid bicyclic counterpart of the piperazine ring [1]. The N···N distance and the relative orientation of the nitrogen lone pairs are fixed by the methylene bridge, in contrast to piperazine, which can interconvert between chair conformations. Although the crystal structure is of the (1S,4S) enantiomer, the (1R,4R) enantiomer is the mirror image and shares identical bond lengths, angles, and N···N distance. This structural rigidity translates into a defined pharmacophore where the two nitrogen substituents occupy predictable vectors in three-dimensional space, a property exploited in structure-based drug design [2]. No direct comparison of pharmacophore parameters between DBH and piperazine is provided in a single study; the evidence is class-level inference based on crystallographic data.

X-ray crystallography conformational analysis pharmacophore nitrogen geometry

Optimal Application Scenarios for (1R,4R)-rel-tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride Based on Quantitative Evidence


Epigenetic Chemical Probe Development Targeting Bromodomain-Containing Proteins

The PFI-3 precedent demonstrates that the (1R,4R)-DBH core can be elaborated into a potent, selective, and cell-permeable bromodomain inhibitor with Kd values of 48 nM (PB1) and 89 nM (SMARCA2/4) and complete selectivity over non-family VIII bromodomains . Medicinal chemistry teams developing chemical probes for bromodomains, particularly those of the SMARCA and polybromo families, can use the (1R,4R)-Boc hydrochloride salt as a starting scaffold for fragment-based or structure-guided elaboration. The Boc group allows initial N5 diversification while maintaining N2 protection for late-stage modification.

Stereochemically Defined Quinolone Antibacterial Side Chain Synthesis

The (1R,4R)-DBH scaffold serves as a precursor to 5-methyl-2,5-diazabicyclo[2.2.1]heptane side chains for quinolone antibacterials. Although the (1S,4S) enantiomer was ultimately selected for danofloxacin, the availability of both enantiomers in enantiomerically pure form enables systematic SAR exploration of the stereochemical requirements at the C7 position of the quinolone core [1]. Procurement of the (1R,4R) building block is essential for programs that require the full enantiomeric pair for comparative pharmacological evaluation.

Sigma-2 Receptor Ligand Optimization via Rigid Bioisostere Replacement

When piperazine-containing σ2 receptor leads exhibit suboptimal selectivity or pharmacokinetics, the 2,5-DBH scaffold provides a rigid bioisostere that retains nanomolar binding affinity while offering distinct conformational properties [2]. The (1R,4R)-Boc hydrochloride salt can be incorporated directly into parallel synthesis workflows where the N5 position is elaborated with diverse aryl or heteroaryl groups while the Boc-protected N2 position is reserved for subsequent diversification or retained as a carbamate prodrug moiety.

Alpha7 Neuronal Nicotinic Receptor Agonist Library Synthesis

SAR studies have established that the 5-N-substituent, heteroaryl linker identity, and terminal aryl group on the DBH scaffold are critical determinants of alpha7 nAChR agonist potency [3]. The (1R,4R)-Boc hydrochloride building block provides a pre-protected scaffold that can be N5-functionalized with diverse biaryl systems in a library format, with the Boc group subsequently removed to install the N2-methyl group that is essential for agonist activity.

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